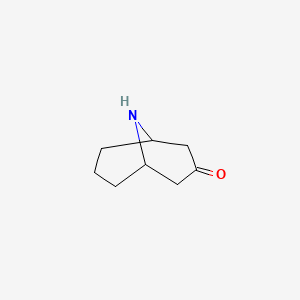
Norpseudopelletierine
Cat. No. B1267212
Key on ui cas rn:
4390-39-0
M. Wt: 139.19 g/mol
InChI Key: JIYPUEZSSJAXBO-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07705152B2
Procedure details


In the first step of the present invention, to an aqueous solution of acetonedicarboxylic acid (3) as a basic material, ammonia water and an aqueous solution of glutaraldehyde (4) are sequentially added slowly under cooling with ice to form a bicyclo-form (5) by condensation reaction. By condensation by Mannich reaction and subsequent decarboxylation, formation of 9-azabicyclo[3.3.1]nonane ring occurs to form 9-azabicyclo[3.3.1]nonan-3-one (5), which can be obtained as a powder only by removing excessive water and ammonia by a freeze-dryer after completion of the reaction.



Name
( 5 )
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:8](O)=O)[C:2]([CH2:4][C:5](O)=[O:6])=O.O.[NH3:12].[CH:13](=O)[CH2:14][CH2:15]CC=O>>[CH:2]12[NH:12][CH:14]([CH2:15][CH2:8][CH2:1]1)[CH2:13][C:5](=[O:6])[CH2:4]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice
|
Outcomes


Product
|
Name
|
( 5 )
|
|
Type
|
product
|
|
Smiles
|
C12CC(CC(CCC1)N2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
